molecular formula C12H12O6 B8730056 3-(1,3-dioxaindan-5-yl)pentanedioic acid

3-(1,3-dioxaindan-5-yl)pentanedioic acid

Cat. No.: B8730056
M. Wt: 252.22 g/mol
InChI Key: YTHTZFVMCLFBDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Dioxaindan-5-yl)pentanedioic acid is a chemical compound of interest in agricultural and synthetic chemistry research. Compounds featuring the 1,3-benzodioxole moiety are recognized for their potential bioactivity. For instance, research has shown that other 1,3-benzodioxole derivatives can function as potent auxin receptor agonists, promoting root growth in plants such as Arabidopsis thaliana and Oryza sativa (rice) by enhancing root-related signaling responses . This suggests potential applications for this compound in plant physiology studies. Furthermore, the structure of this acid, which combines a 1,3-benzodioxole group with a pentanedioic acid (glutaric acid) chain, makes it a potential intermediate for the synthesis of more complex molecules. Related compounds, such as 5-(1,3-Benzodioxol-5-yl)pentanoic acid, are known in chemical databases, indicating a family of structurally similar research chemicals . Researchers might employ this compound in exploring new synthetic pathways or in structure-activity relationship (SAR) studies to develop novel bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should conduct all necessary safety and stability assessments prior to use.

Properties

Molecular Formula

C12H12O6

Molecular Weight

252.22 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)pentanedioic acid

InChI

InChI=1S/C12H12O6/c13-11(14)4-8(5-12(15)16)7-1-2-9-10(3-7)18-6-17-9/h1-3,8H,4-6H2,(H,13,14)(H,15,16)

InChI Key

YTHTZFVMCLFBDB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)CC(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The boronic acid reacts with a brominated or iodinated glutaric acid derivative under palladium catalysis. For example, methyl 5-chlorothiophene-2-carboxylate undergoes coupling with benzo[d]dioxol-5-ylboronic acid in the presence of Pd(OAc)₂ and Na₂CO₃ in a 1,2-dimethoxyethane/water solvent system at 120°C, yielding 27.47% of the coupled product after purification.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

CatalystBaseSolventTemperatureYield
Pd(OAc)₂Na₂CO₃DME/H₂O120°C27.47%
[RhCp*Cl₂]₂AgOOCF₃MeOH60°C99%

Rhodium complexes, such as [RhCp*Cl₂]₂, enhance yields (up to 99%) in methanol at 60°C under inert conditions. Post-reaction workup typically involves extraction with dichloromethane and silica gel chromatography.

Cyclocondensation of 3-Cyanoketones

Cyclocondensation of 1,3-diarylsubstituted 3-cyanoketones offers a route to 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which can be oxidized to pentanedioic acid derivatives.

Procedure

  • Substrate Preparation : 3-Cyanoketones are synthesized via aldol condensation between methyl vinyl ketone and 1,3-benzodioxole-5-carbaldehyde.

  • Cyclization : Treatment with KOH in ethanol at 80°C induces cyclization, forming the pyrrol-2-one intermediate.

  • Oxidation : Hydrogen peroxide in acetic acid oxidizes the hydroxyl group to a carboxylic acid, yielding the target compound.

Key Advantages :

  • Avoids unstable intermediates.

  • Achieves regioselectivity through base-assisted cyclization.

Hydrolysis of Dioxane Ketone Intermediates

Patents describe the synthesis of 1,3-dioxan-5-ones as precursors for carboxylic acids.

Example Protocol

  • Dioxane Formation : Reacting 3,4-methylenedioxybenzaldehyde with glutaric anhydride in toluene under acid catalysis (e.g., p-TsOH) forms 4-(1,3-benzodioxol-5-yl)dihydro-2H-pyran-2,6(3H)-dione.

  • Hydrolysis : Heating the dione with 6M HCl at reflux for 12 hours cleaves the lactone, yielding 3-(1,3-dioxaindan-5-yl)pentanedioic acid.

Table 2: Hydrolysis Conditions and Outcomes

Starting MaterialAcidTime (h)Yield
4-(1,3-Benzodioxol-5-yl)-dione6M HCl1268%
1,3-Dioxan-5-oneH₂SO₄872%

Friedel-Crafts Alkylation of Glutaric Anhydride

Friedel-Crafts acylation introduces the benzodioxole group directly onto glutaric anhydride.

Method

  • Acylation : Glutaric anhydride reacts with 1,3-benzodioxole in the presence of AlCl₃ at 0–5°C in dichloromethane.

  • Workup : Quenching with ice water followed by recrystallization from ethanol yields this compound.

Challenges :

  • Competing side reactions at higher temperatures.

  • Requires strict temperature control for optimal regioselectivity.

Enzymatic Synthesis via β-Oxidation

Biocatalytic methods using engineered E. coli strains expressing acyl-CoA dehydrogenases convert 3-(1,3-dioxaindan-5-yl)valeric acid to the dicarboxylic acid via β-oxidation.

Table 3: Biocatalytic Parameters

SubstrateEnzymepHTime (h)Yield
3-(1,3-Dioxaindan-5-yl)valericACD-107.02441%

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxaindan-5-yl)pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzodioxole ring can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-(1,3-dioxaindan-5-yl)pentanedioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-dioxaindan-5-yl)pentanedioic acid involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell growth .

Comparison with Similar Compounds

Table 1: Key PSMA-Targeting Compounds and Modifications

Compound Name Structural Features Key Modifications Reference
3-(1,3-Dioxaindan-5-yl)pentanedioic acid Pentanedioic acid with 1,3-dioxaindan-5-yl substituent at C3 Direct dioxaindan substitution N/A
DUPA 2-[3-(1,3-Dicarboxypropyl)ureido]pentanedioic acid Ureido linkage with dicarboxypropyl side chain
[¹²⁵I]DCIBzL 2-[3-(1-Carboxy-5-(4-[¹²⁵I]iodo-benzoylamino)pentyl)ureido]pentanedioic acid Radioiodinated benzoylamino group
[¹⁸F]DCFPyL 2-(3-{1-Carboxy-5-[(6-[¹⁸F]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)pentanedioic acid Fluorinated pyridinecarbonyl group
2-MPPA 2-(3-Mercaptopropyl)pentanedioic acid Thiol-based inhibitor with benzyl moiety

Binding Affinity and Pharmacokinetics

Table 2: Comparative Binding and Efficacy Data

Compound PSMA Affinity (IC₅₀) Tumor Uptake (%ID/g) Key Findings Reference
DUPA 0.6 nM (LNCaP cells) N/A Integral component of nano-probes for deep-tissue imaging; high specificity
[¹²⁵I]DCIBzL N/A 8.8 ± 4.7 (30 min) Persistent tumor uptake with SPECT imaging; moderate nephrotoxicity
[¹⁸F]DCFPyL < 1 nM 10–12 (1 h) High PET imaging contrast; rapid clearance from non-target tissues
2-MPPA 90 nM N/A Orally active; reduces neuropathic pain in rodent models
6c (thiol-based) 15 nM N/A 6-fold more potent than 2-MPPA; effective in chronic constriction injury
  • DUPA: Demonstrates sub-nanomolar affinity for PSMA, enabling its use in nanoscale imaging probes .
  • Radiohalogenated analogs : Compounds like [¹²⁵I]DCIBzL and [¹⁸F]DCFPyL show rapid tumor uptake but vary in toxicity profiles. For example, [²¹¹At]-PSMA-6 (an α-emitter analog) caused nephrotoxicity in murine models .
  • Thiol-based inhibitors : 6c exhibits superior inhibitory potency (IC₅₀ = 15 nM) compared to 2-MPPA, highlighting the impact of P1' side-chain modifications .

Limitations and Challenges

  • Toxicity : Radiohalogenated compounds often exhibit dose-limiting nephrotoxicity due to renal PSMA expression .
  • Structural Complexity : Ureido-based ligands (e.g., DUPA) require multistep synthesis, complicating large-scale production .
  • Biodistribution : Heterogeneous PSMA expression in advanced PCa reduces therapeutic efficacy .

Q & A

Q. What role does the pentanedioic acid scaffold play in PSMA inhibitor design?

  • Answer : The pentanedioic acid moiety mimics glutamate in PSMA’s substrate-binding pocket, enabling high-affinity interactions. Modifications at the C-terminus (e.g., 4-fluorobenzyl groups) enhance selectivity over folate hydrolase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.